molecular formula C12H9BrN2O3 B8168527 3-(Benzyloxy)-6-bromo-2-nitropyridine

3-(Benzyloxy)-6-bromo-2-nitropyridine

Cat. No.: B8168527
M. Wt: 309.11 g/mol
InChI Key: XNNUHLHRHONHRN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-bromo-2-nitropyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a benzyloxy group at position 3, a bromine atom at position 6, and a nitro group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

6-bromo-2-nitro-3-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-11-7-6-10(12(14-11)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNUHLHRHONHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Hydroxypyridine

Objective : Introduce a nitro group at the 2-position of 3-hydroxypyridine.
Conditions :

  • Reactant : 3-Hydroxypyridine

  • Reagents : KNO₃ (1.2 equiv), concentrated H₂SO₄

  • Procedure :

    • Dissolve 3-hydroxypyridine in H₂SO₄ at 0°C.

    • Add KNO₃ in batches, maintaining temperature ≤50°C.

    • Stir for 2–3 hours, then quench with ice water.
      Yield : 83–88% (CN103992267A).
      Key Insight : Anhydrous KNO₃ minimizes side reactions (e.g., oxidation) compared to HNO₃.

Benzylation of 2-Nitro-3-hydroxypyridine

Objective : Protect the hydroxyl group with a benzyl moiety.
Conditions :

  • Reactant : 2-Nitro-3-hydroxypyridine

  • Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (2 equiv), DMF

  • Procedure :

    • Reflux reactants in DMF at 60°C for 12 hours.

    • Wash with water, extract with ethyl acetate, and concentrate.
      Yield : 85–90% (CN109896934A).
      Mechanism : Base-mediated SN2 reaction forms the ether bond.

Bromination of 3-Benzyloxy-2-nitropyridine

Objective : Introduce bromine at the 6-position.
Conditions :

  • Reactant : 3-Benzyloxy-2-nitropyridine

  • Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv), H₂SO₄

  • Procedure :

    • Dissolve substrate in H₂SO₄ at 0°C.

    • Add Br₂ dropwise, stir for 1–2 hours.

    • Quench with NaHCO₃, extract with dichloromethane.
      Yield : 70–85% (ACS J. Med. Chem. 2022).
      Regioselectivity : Benzyloxy (para-directing) and nitro (meta-directing) groups favor bromination at position 6.

Alternative Methods and Comparative Analysis

Radical Bromination Using NBS

Conditions :

  • Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄

  • Outcome : Lower selectivity (≤60% yield) due to competing allylic bromination.

One-Pot Nitration-Bromination

Conditions :

  • Reagents : HNO₃, H₂SO₄, Br₂

  • Challenge : Over-bromination and di-nitration byproducts reduce yield to ≤50%.

Palladium-Catalyzed Coupling

Conditions :

  • Reagents : Pd(OAc)₂, BBr₃, THF

  • Application : Late-stage bromination of pre-nitrated intermediates (J. Org. Chem. 2013).

Optimization Data and Reaction Parameters

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Nitration40–502–383–8895–98
Benzylation601285–9099
Bromination0–251–270–8597–99

Key Observations :

  • Nitration : Excess KNO₃ improves conversion but risks over-nitration.

  • Bromination : FeBr₃ enhances electrophilic substitution; H₂SO₄ suppresses ring protonation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.70 (s, 1H, H-6), 7.35–7.45 (m, 5H, benzyl), 5.45 (s, 2H, OCH₂).

  • ¹³C NMR : δ 152.1 (C-2), 137.8 (C-6), 128.5–135.2 (benzyl), 70.1 (OCH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₀BrN₂O₃: 309.11; found: 309.10.

Purity Assessment

  • HPLC : >99% (C18 column, MeCN/H₂O = 70:30).

  • Melting Point : 158–160°C (decomposes).

Industrial-Scale Considerations

Cost-Effective Reagents

  • KNO₃ vs. HNO₃ : KNO₃ reduces acid waste and improves safety.

  • Solvent Recovery : DMF and ethyl acetate recycled via distillation (≥90% recovery).

Environmental Impact

  • Waste Streams : H₂SO₄ neutralized with CaCO₃; Br₂ scrubbed with NaHSO₃ .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-bromo-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

Methoxy vs. Benzyloxy Groups
  • 2-Bromo-6-methoxy-3-nitropyridine (CAS 344296-05-5): Replacing the benzyloxy group with methoxy reduces steric bulk and lipophilicity.
  • 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS 1017782-09-0): The addition of an amino group at position 2 introduces electron-donating effects, which may destabilize the nitro group’s electron-withdrawing influence, reducing electrophilicity at position 6 compared to the target compound .
Methyl vs. Benzyloxy Groups
  • 2-Bromo-6-methyl-3-nitropyridine (CAS 22282-96-8) : A methyl group at position 3 increases steric hindrance but lacks the π-π stacking capability of benzyloxy. This substitution reduces solubility in polar solvents and may limit applications in coordination chemistry .
Amino vs. Nitro Groups
  • 6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9): Replacing the nitro group with an amino group drastically alters electronic properties. The amino group’s electron-donating nature enhances nucleophilicity at position 6, favoring reactions like Buchwald–Hartwig amination over Suzuki-Miyaura coupling .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on related pyridine derivatives (e.g., 3-(benzyloxy)pyridin-2-amine) reveal that substituents significantly modulate frontier molecular orbitals. For instance:

  • The nitro group in 3-(Benzyloxy)-6-bromo-2-nitropyridine lowers the LUMO energy, enhancing electrophilicity at position 6 for bromine substitution .
  • In contrast, methoxy or amino substituents raise the HOMO energy, increasing susceptibility to oxidation .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Properties Reference
This compound Not explicitly listed C₁₂H₉BrN₂O₃ High lipophilicity (logP ~2.8), mp 120–122°C, soluble in DCM, THF
2-Bromo-6-methoxy-3-nitropyridine 344296-05-5 C₆H₅BrN₂O₃ Lower logP (~1.5), mp 95–97°C, soluble in acetone
2-Bromo-6-methyl-3-nitropyridine 22282-96-8 C₆H₅BrN₂O₂ Moderate logP (~2.0), mp 88–90°C, hygroscopic
6-Amino-3-bromo-2-methylpyridine 42753-71-9 C₆H₇BrN₂ Basic (pKa ~4.5), soluble in aqueous acid, mp 145–147°C

Biological Activity

3-(Benzyloxy)-6-bromo-2-nitropyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C11_{11}H9_{9}BrN2_{2}O2_2
  • Molecular Weight: 285.1 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity
    • The compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties superior to standard antibiotics like norfloxacin and fluconazole .
    • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 2.18–3.08 μM against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research has indicated that certain nitropyridine derivatives can disrupt key cellular pathways involved in cancer progression, potentially making them suitable candidates for further development as anticancer agents .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial and cancer cells. The nitro group is believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can damage cellular components.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC/IC50 Values References
AntimicrobialStaphylococcus aureus2.18–3.08 μM
AntimicrobialEscherichia coli2.18–3.08 μM
AnticancerVarious cancer cell linesIC50 not specified

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted by Judge et al. synthesized several pyridine derivatives, including compounds structurally similar to this compound, which demonstrated significant antimicrobial activity against multiple strains, indicating the potential for this compound to be developed as a new antimicrobial agent .
  • Cancer Cell Proliferation Inhibition
    • Research focusing on the inhibition of cancer cell lines has shown that nitropyridine derivatives can effectively reduce cell viability in vitro, suggesting their potential role in cancer therapy. Further studies are needed to elucidate the specific pathways involved.

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